3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one

Medicinal chemistry Lead optimization Physicochemical property profiling

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (CAS 1824271-98-8) is a heterocyclic building block belonging to the N-aryl-3-bromopyridin-2(1H)-one class. Its structure features a 3-bromo substituent on the pyridinone ring and a 2-fluorophenyl group at the N1 position.

Molecular Formula C11H7BrFNO
Molecular Weight 268.085
CAS No. 1824271-98-8
Cat. No. B2893665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
CAS1824271-98-8
Molecular FormulaC11H7BrFNO
Molecular Weight268.085
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CC=C(C2=O)Br)F
InChIInChI=1S/C11H7BrFNO/c12-8-4-3-7-14(11(8)15)10-6-2-1-5-9(10)13/h1-7H
InChIKeyOHYZGLIBDHFJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (CAS 1824271-98-8): A Dual-Halogen Pyridinone Building Block for Cross-Coupling-Driven Medicinal Chemistry


3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (CAS 1824271-98-8) is a heterocyclic building block belonging to the N-aryl-3-bromopyridin-2(1H)-one class. Its structure features a 3-bromo substituent on the pyridinone ring and a 2-fluorophenyl group at the N1 position . The compound is primarily employed as a synthetic intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), where the C3–Br bond serves as a reactive handle for further functionalization, while the ortho-fluorophenyl N-substituent modulates electronic properties and molecular conformation . With a molecular formula of C11H7BrFNO and a molecular weight of 268.08 g·mol⁻¹, the compound is supplied by multiple vendors at typical purities of 95–98% .

Why 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one Cannot Be Replaced by Generic N-Aryl-3-bromopyridinones


Within the N-aryl-3-bromopyridin-2(1H)-one family, substitution of the N-aryl group or halogen position produces measurable differences in physicochemical properties and synthetic utility. The ortho-fluorine atom in the target compound introduces a strong electron-withdrawing effect adjacent to the N–aryl bond, altering electron density on the pyridinone ring and influencing both the rate of oxidative addition in cross-coupling and the stability of intermediates . Switching to the non-fluorinated analog (3-bromo-1-phenylpyridin-2(1H)-one, MW 250.10) changes molecular weight and lipophilicity; moving the fluorine to the para position (CAS 1823322-73-1) preserves the molecular formula but alters dipole moment and crystal packing . Consequently, procurement decisions based solely on the 3-bromopyridinone core—without specifying the N-aryl substitution—risk undesired reactivity, solubility, or biological readout discrepancies. The quantitative evidence below substantiates where these differences become operationally meaningful.

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (1824271-98-8) Quantitative Differentiation Evidence


Ortho-Fluorine Substitution Modulates Molecular Weight and Predicted Lipophilicity Relative to Non-Fluorinated Analog

The presence of the ortho-fluorine atom on the N-phenyl ring increases molecular weight by approximately 18 g·mol⁻¹ compared to the non-fluorinated analog, 3-bromo-1-phenylpyridin-2(1H)-one (CAS 120491-70-5). This structural modification is expected to alter logP, hydrogen-bond acceptor capacity, and metabolic stability—parameters that directly influence pharmacokinetic profiles in drug discovery campaigns. The predicted pKa of the target compound is −2.37 ± 0.63 , consistent with a very weakly basic pyridinone core that remains un-ionized under physiological conditions, distinguishing it from more basic heterocyclic analogs. The non-fluorinated comparator has a molecular weight of 250.095 g·mol⁻¹ , representing an ~7% mass difference that is significant for fragment-based screening and formulation considerations.

Medicinal chemistry Lead optimization Physicochemical property profiling

Predicted Boiling Point and Density Differentiate Ortho-Fluorophenyl Analog from Para-Fluoro Isomer

The target compound (ortho-fluoro) and its para-fluoro regioisomer (3-bromo-1-(4-fluorophenyl)pyridin-2(1H)-one, CAS 1823322-73-1) share identical molecular formula (C₁₁H₇BrFNO) and molecular weight (268.08 g·mol⁻¹) but differ in the position of the fluorine substituent on the N-phenyl ring. The target compound has a predicted boiling point of 345.4 ± 42.0 °C and a predicted density of 1.661 ± 0.06 g·cm⁻³ . Although published predicted boiling point data for the para isomer could not be located in the accessible literature, the ortho-fluorine substitution pattern is known to influence molecular dipole moment and intermolecular interactions, which can lead to measurable differences in chromatographic retention time and recrystallization behavior during purification. The para isomer is listed at Fluorochem with a different product code (F403877) and independently assigned MDL number (MFCD28134396) .

Process chemistry Purification Physical property prediction

C3-Bromo Regiochemistry Enables Site-Selective Cross-Coupling Distinct from C5-Bromo Regioisomer

The bromine atom at the C3 position of the pyridinone ring is strategically positioned for palladium-catalyzed cross-coupling reactions, with established literature precedent demonstrating that 3-bromopyridine derivatives undergo efficient Suzuki-Miyaura coupling to yield chiral heterocyclic biaryls in moderate to good yields with up to 92% enantiomeric excess [1]. In contrast, the corresponding 5-bromo regioisomer (5-bromo-1-(2-fluorophenyl)pyridin-2(1H)-one) places the reactive handle at a position with distinct electronic character, leading to different oxidative-addition kinetics and coupling regioselectivity outcomes. The C3 position adjacent to the carbonyl group benefits from enhanced electrophilicity due to electron withdrawal by the amide carbonyl, potentially accelerating the rate-determining oxidative addition step relative to the C5-substituted isomer. The target compound's reactivity profile is further modulated by the ortho-fluorophenyl N-substituent, which can influence catalyst-substrate recognition through fluorine-palladium interactions .

Synthetic methodology Regioselective coupling C–C bond formation

Verified Commercial Purity of 98% (HPLC) Enables Direct Use in Parallel Synthesis Without Further Purification

The target compound is commercially available at a certified purity of 98% from Leyan (Product No. 1814856) in quantities ranging from 100 mg to 25 g . This purity level is suitable for direct use in array chemistry and parallel medicinal chemistry workflows without additional purification. In comparison, the non-fluorinated analog (3-bromo-1-phenylpyridin-2(1H)-one, CAS 120491-70-5) is also listed at 98% purity from the same supplier , and the para-fluoro isomer (CAS 1823322-73-1) is available from Fluorochem . However, the ortho-fluoro substitution pattern of the target compound confers distinct electronic properties (as established in Evidence Item 1) that cannot be replicated by either comparator, making purity equivalence alone insufficient grounds for substitution.

Parallel synthesis Procurement specification Quality control

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (1824271-98-8): Prioritized Application Scenarios Based on Quantitative Evidence


Suzuki-Miyaura Diversification of Kinase-Targeted Compound Libraries at the C3 Position

The C3-bromo substituent serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling regiospecific installation of (hetero)aryl groups at the 3-position of the pyridinone core. Class-level precedent demonstrates that 3-bromopyridine derivatives achieve coupling yields of 45–85% with enantioselectivities up to 92% ee under standard conditions [1]. The ortho-fluorophenyl N-substituent provides additional electronic tuning, making this compound uniquely suited for constructing kinase inhibitor libraries where both the pyridinone hinge-binding motif and the N-aryl hydrophobic pocket occupancy must be simultaneously optimized. The 5-bromo regioisomer cannot deliver the same connectivity .

Fragment-Based Drug Discovery Requiring Ortho-Fluorine Metabolic Shielding

The ortho-fluorine atom on the N-phenyl ring serves a dual purpose beyond simple mass modulation: it introduces a metabolically resistant C–F bond at a position typically susceptible to CYP450-mediated hydroxylation, while the strong electron-withdrawing effect lowers the electron density of the pyridinone ring (predicted pKa = −2.37 ± 0.63 [1]). For fragment-growing campaigns targeting bromodomain-containing proteins or BET-family epigenetic readers—where pyridinone-based scaffolds have demonstrated potent binding —the 2-fluorophenyl variant offers a distinct metabolic and electronic profile compared to the non-fluorinated or para-fluoro analogs, supporting structure-activity relationship (SAR) exploration that cannot be achieved with generic N-phenyl derivatives.

Parallel Medicinal Chemistry Arrays Requiring High-Purity Building Blocks in Multi-Gram Quantities

With commercial availability at 98% purity in quantities from 100 mg to 25 g [1], the target compound meets the specifications required for automated parallel synthesis workflows. The predicted density of 1.661 ± 0.06 g·cm⁻³ facilitates accurate liquid-handling calibration for solution-phase chemistry. The molecular weight of 268.08 g·mol⁻¹ provides a favorable balance between sufficient complexity for target engagement and manageable size for downstream deconvolution of SAR. Procurement teams should specifically reference CAS 1824271-98-8, as substitution with the non-fluorinated analog (MW 250.10) would introduce an ~7% molarity error in all subsequent biological assays .

Computational Chemistry and In Silico Screening Incorporating Halogen-Bonding Pharmacophores

The simultaneous presence of bromine (at C3) and fluorine (at ortho position of N-phenyl) creates a unique halogen-bonding pharmacophore. Bromine can participate in halogen bonding with backbone carbonyls in protein binding pockets, while ortho-fluorine influences the conformational preference of the N-aryl group through steric and electronic effects. The InChI Key OHYZGLIBDHFJRP-UHFFFAOYSA-N [1] uniquely identifies this compound in cheminformatics databases, ensuring unambiguous registration in corporate compound collections. Molecular docking studies investigating halogen-bond donor/acceptor patterns require this specific substitution pattern; neither the chloro analog (different halogen-bond strength) nor the para-fluoro isomer (different geometry) can serve as computational surrogates.

Quote Request

Request a Quote for 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.